molecular formula C18H18ClN3 B2524645 ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 956262-06-9

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No. B2524645
CAS RN: 956262-06-9
M. Wt: 311.81
InChI Key: MYSYVLIMJRJIFS-UHFFFAOYSA-N
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Description

The compound ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenyl group and a chlorophenyl group, which are both aromatic hydrocarbons .


Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method could involve the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This would result in the formation of 1-(2-chlorophenyl)-cyclohexene . Further reactions could then be carried out to introduce the pyrazole ring and the remaining functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a pyrazole ring, a phenyl group, and a chlorophenyl group . The presence of these groups can have a significant impact on the properties of the molecule, including its reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex, due to the presence of several different functional groups. For example, the pyrazole ring could potentially undergo reactions such as electrophilic aromatic substitution . The chlorophenyl group could also potentially undergo reactions such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be influenced by factors such as molecular weight and intermolecular forces .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-phenyl-1H-pyrazole derivatives, including the mentioned compound, has been optimized for higher yields and environmental safety. These derivatives serve as intermediates for synthesizing biologically active compounds, playing a crucial role in developing small molecule inhibitors for cancer therapy due to their selective inhibitory effects on tumor cell proliferation, invasion, and metastasis (Xiaobo Liu, Shan Xu, Yinhua Xiong, 2017).

Antimicrobial and Anticancer Activities

Novel pyrazole derivatives, including those similar to the compound , have shown significant antimicrobial and anticancer activities. Such compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated in vitro, demonstrating higher anticancer activity compared to standard drugs in some cases and good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Impact on Reductive Cyclization

The impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives was analyzed through combined XRD and DFT studies. These findings suggest that intramolecular H-bonding plays a significant role in the reactivity of such compounds, providing insights for alternative synthesis methods, including microwave irradiation (P. Szlachcic et al., 2020).

Identification of Pharmacophore Sites

Research on pyrazole derivatives also identified antitumor, antifungal, and antibacterial pharmacophore sites through synthesis, characterization, and biological activity studies. These findings contribute to understanding the structural requirements for biological activity, facilitating the design of more effective therapeutic agents (A. Titi et al., 2020).

Exploration of Dyeing Properties

Additionally, studies on 5-pyrazolones, related to the compound , aimed at synthesizing new heterocycles with anticipated dyeing and biological properties. This research expands the potential applications of pyrazole derivatives beyond biological activities to include dyeing performance and fastness tests, indicating the versatility of these compounds (Emine Bagdatli, N. Ocal, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could potentially explore the synthesis of this compound in more detail, as well as investigating its properties and potential applications . For example, it could be interesting to explore whether this compound has any biological activity, which could potentially make it useful in fields such as medicinal chemistry .

properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3/c1-20-11-16-13-22(12-15-9-5-6-10-17(15)19)21-18(16)14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYVLIMJRJIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine

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